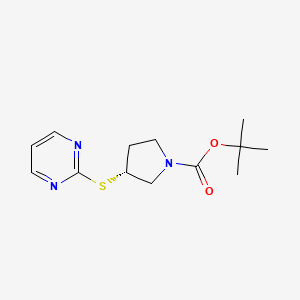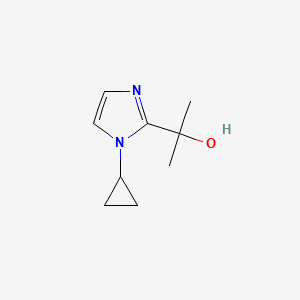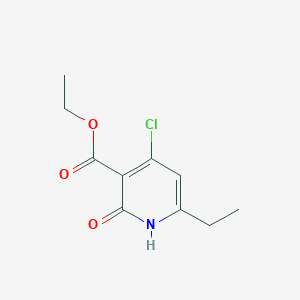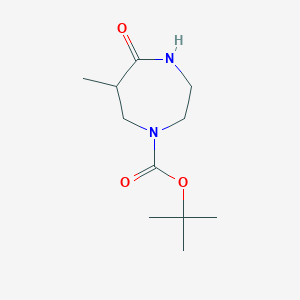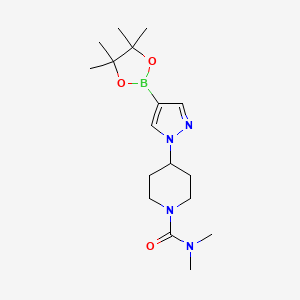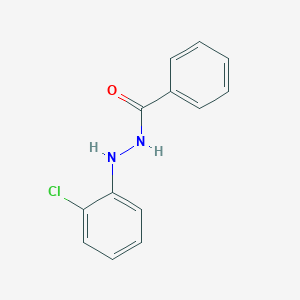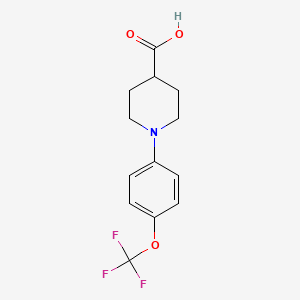
(2Z)-N-(3-bromo-4-methylphenyl)-2-hydroxyiminoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-N-(3-bromo-4-methylphenyl)-2-hydroxyiminoacetamide: is an organic compound characterized by the presence of a bromo-substituted phenyl ring and a hydroxyiminoacetamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-N-(3-bromo-4-methylphenyl)-2-hydroxyiminoacetamide typically involves the reaction of 3-bromo-4-methylaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxime derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, (2Z)-N-(3-bromo-4-methylphenyl)-2-hydroxyiminoacetamide is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (2Z)-N-(3-bromo-4-methylphenyl)-2-hydroxyiminoacetamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the bromo-substituted phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
- (2Z)-N-(3-chloro-4-methylphenyl)-2-hydroxyiminoacetamide
- (2Z)-N-(3-fluoro-4-methylphenyl)-2-hydroxyiminoacetamide
- (2Z)-N-(3-iodo-4-methylphenyl)-2-hydroxyiminoacetamide
Comparison: Compared to its analogs, (2Z)-N-(3-bromo-4-methylphenyl)-2-hydroxyiminoacetamide exhibits unique properties due to the presence of the bromo substituent. The bromo group can enhance the compound’s reactivity in substitution reactions and may also influence its binding affinity to biological targets. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H9BrN2O2 |
|---|---|
分子量 |
257.08 g/mol |
IUPAC名 |
(2Z)-N-(3-bromo-4-methylphenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C9H9BrN2O2/c1-6-2-3-7(4-8(6)10)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)/b11-5- |
InChIキー |
LEQIRJQMGCGTSP-WZUFQYTHSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=N\O)Br |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C=NO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




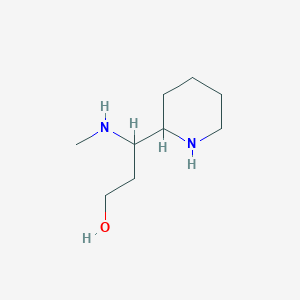
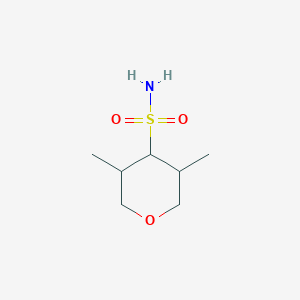
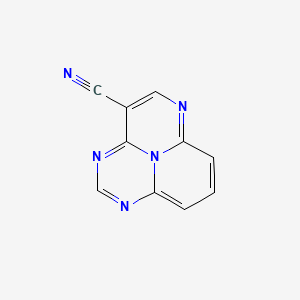
![7-(Chloromethyl)-2-isopropyl-2-azaspiro[4.4]nonane](/img/structure/B13971603.png)

